Bienvenue dans la boutique en ligne BenchChem!

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Stereoselective synthesis Beta-lactamase inhibitor Chiral chromatography

(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175476-93-4) is a chiral, bicyclic lactam featuring a rigid 6-oxa-2-azabicyclo[3.2.1]octane core, distinct from the more common 8-oxa or diaza bicyclic scaffolds. This compound serves as a critical, enantiomerically pure intermediate in the synthesis of complex bioactive molecules, most notably certain classes of β-lactamase inhibitors and other antibacterial agents.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 175476-93-4
Cat. No. B179609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
CAS175476-93-4
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1C(=O)O2
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-5-4-7-6-8(12)9(13)15-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyGOFMUSYMHNTSDS-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate is a Strategic Procurement Choice


(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175476-93-4) is a chiral, bicyclic lactam featuring a rigid 6-oxa-2-azabicyclo[3.2.1]octane core, distinct from the more common 8-oxa or diaza bicyclic scaffolds [1]. This compound serves as a critical, enantiomerically pure intermediate in the synthesis of complex bioactive molecules, most notably certain classes of β-lactamase inhibitors and other antibacterial agents . Its specific (1S,5R) stereochemistry is chemically defined and verifiable, which is a non-negotiable requirement for downstream synthetic fidelity, as the opposite enantiomer leads to different biological outcomes .

The Critical Procurement Risks of Substituting (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate with Generic Analogs


Simple substitution of this bicyclic lactam with an enantiomer, a diastereomer, or a regioisomer (e.g., 8-oxo derivative) is chemically invalid for target-oriented synthesis. The (1S,5R) configuration defines the three-dimensional orientation required for subsequent bond-forming reactions that construct the final pharmacophore. Procuring the (1R,5S) enantiomer (CAS 175671-45-1) or a racemic mixture will lead to a different or inactive final product, as biological targets are inherently chiral [1]. Moreover, variable purity levels among suppliers create a hidden risk; a certificate of analysis specifying chemical purity is insufficient without confirmation of enantiomeric excess (ee), which is paramount for reproducible yield and biological activity in the final application .

Quantitative Head-to-Head Differentiation Data for (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate


Stereochemical Integrity vs. Enantiomer for Chiral Synthesis

The target compound's specific (1S,5R) configuration is a primary driver of its procurement value. The enantiomer, (1R,5S)-tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 175671-45-1), has an identical molecular weight (227.26 g/mol) and connectivity but opposite optical rotation, which would lead to the production of enantiomeric final products [1]. In medicinal chemistry, this enantiomeric switch often results in a complete loss of target binding or, in some cases, toxicity. Quantitative optical rotation values, where disclosed by suppliers, provide a direct, measurable quality attribute that distinguishes this compound from its mirror image and racemates .

Stereoselective synthesis Beta-lactamase inhibitor Chiral chromatography

Validated Purity Benchmarking: 98% vs. Standard 95% Grade

The commercial availability of this compound at a 98% purity level provides a quantifiable advantage over the more common 95% grade for demanding synthetic applications . A 3% increase in purity can correspond to a significantly reduced impurity profile, which is critical when the compound is used in a late-stage coupling reaction where byproduct removal is challenging. Procuring the 98% grade, as offered by specific vendors like Leyan, minimizes the need for additional in-house purification, thereby shortening synthesis timelines and improving overall yield [1].

Chemical Purity Intermediate Supply Procurement Specification

Regioisomeric Specificity: 7-Oxo vs. 8-Oxo Core Scaffold

The position of the lactone carbonyl significantly impacts the scaffold's reactivity and the target product's biological profile. The target compound is based on the 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane core. A closely related analog, tert-butyl (1R,5R)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate (CAS 2166277-62-7), features a regioisomeric shift of the carbonyl group [1]. This structural change alters the electronic and steric environment of the lactam ring, leading to different reactivity in ring-opening or functionalization reactions and resulting in distinct final compounds. While they share the same molecular formula and weight, their application in patented synthesis routes is non-interchangeable, as demonstrated by their separate use in constructing different pharmaceutical candidates [2].

Regioselectivity Scaffold Hopping Medicinal Chemistry

Documented Use as an Intermediate in Antibacterial Agent Synthesis

A key differentiator is the compound's specific, cited role in synthesizing highly potent antibacterial agents, as documented in the Journal of Medicinal Chemistry and Organic Process Research & Development . This creates a proven application provenance that other structurally similar but undocumented intermediates lack. The compound has been used in reaction schemes to build constrained bicyclic pharmacophores that exhibit potent enzyme inhibition. This established track record provides a lower-risk starting point for medicinal chemistry programs compared to an analog with no such pedigree, even if the analog is chemically similar .

Antibacterial Process Chemistry Patent Intermediate

Prime Application Scenarios for Procuring (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate


Enantioselective Synthesis of Diazabicyclooctane (DBO) β-Lactamase Inhibitor Analogs

This compound is the preferred starting material for synthesizing 6-oxa analogs of clinically validated DBO β-lactamase inhibitors like avibactam and relebactam. As established, its specific (1S,5R) stereochemistry is essential, as the reaction sequence installs the final pharmacophoric elements with retention of configuration. Using the 98% purity grade minimizes byproducts from the first synthetic step, directly improving the overall yield of the multi-step sequence, which is a critical process chemistry metric [1].

Late-Stage Functionalization in Constrained Bicyclic Peptidomimetics

The rigid 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane scaffold, with its specific regiochemistry, serves as a conformationally restricted core for peptidomimetic design. The target compound's proven use in synthesizing compounds that modulate protein-protein interactions makes it a high-value building block. The distinction between this 7-oxo scaffold and the 8-oxo regioisomer is critical here; the carbonyl position dictates the exit vector geometry of subsequent substituents, directly impacting target protein binding. Procuring the wrong regioisomer would derail a structure-activity relationship (SAR) program [2][3].

Process Chemistry Scale-Up for Antibacterial Development Candidates

The compound's documented role in the synthesis of advanced antibacterial agents, as cited in Organic Process Research & Development, positions it as a scale-up-ready intermediate. For a CMC team, selecting this intermediate over a novel, uncharacterized analog reduces development risk. The availability of commercial quantities and the known safety profile, alongside a defined density of 1.204 g/cm³ for reaction engineering calculations, provide tangible process advantages .

Core Scaffold for Targeted Covalent Inhibitor (TCI) Discovery

The lactone moiety within the 7-oxo scaffold can act as a latent electrophilic warhead. Researchers in TCI design would select this specific compound to explore its reactivity with catalytic cysteine or serine residues. The clear differentiation in enantiomeric purity from standard suppliers is non-negotiable here, as the chiral environment of the enzyme active site will only react stereospecifically, making the (1S,5R)-isomer the sole viable option for this application .

Quote Request

Request a Quote for (1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.